Methyl[(3,4,5-trifluorophenyl)methyl]amine
Description
Molecular Architecture and Bonding Patterns
This compound (C8H8F3N) possesses a distinct molecular architecture consisting of a benzene ring with three fluorine atoms at positions 3, 4, and 5, connected to a methylamine group through a methylene linker. The compound has a molecular weight of 175.15 g/mol and is characterized by multiple nomenclature identifiers.
The molecular structure can be represented through various notations:
| Representation Type | Notation |
|---|---|
| IUPAC Name | N-methyl-1-(3,4,5-trifluorophenyl)methanamine |
| Molecular Formula | C8H8F3N |
| SMILES | CNCc1cc(F)c(c(c1)F)F |
| InChI | InChI=1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3 |
| InChIKey | FTKFLJLKMQIDRI-UHFFFAOYSA-N |
The bonding pattern within this molecule features several key structural elements. The carbon-fluorine bonds in the aromatic ring are highly polarized due to fluorine's electronegativity (3.98 on the Pauling scale). These bonds are typically shorter (approximately 1.35 Å) than other carbon-halogen bonds, creating a unique electronic distribution within the molecule. The nitrogen atom in the methylamine group possesses a lone pair of electrons, making it a potential hydrogen bond acceptor and nucleophilic center.
The arrangement of the three fluorine atoms in a symmetric pattern around the aromatic ring creates a distinct electronic environment that influences the compound's physical and chemical properties. The electron-withdrawing effect of these fluorine atoms significantly affects the electron density distribution within the aromatic system, altering its reactivity profile compared to non-fluorinated analogs.
Spectroscopic Identification (NMR, IR, MS)
Spectroscopic techniques provide crucial information for identifying and characterizing this compound. Each method offers unique insights into the structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (1H) NMR spectrum of this compound exhibits characteristic signals corresponding to its structural components:
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 6.8-7.0 | Doublet (due to F-coupling) | 2H |
| Methylene (-CH2-) | 3.6-3.8 | Singlet | 2H |
| N-methyl (-CH3) | 2.4-2.6 | Singlet | 3H |
| Amine (-NH) | Variable (2.0-2.5) | Broad singlet | 1H |
Fluorine-19 (19F) NMR spectroscopy is particularly valuable for characterizing this compound due to its three fluorine atoms. The spectrum typically displays two distinct signals:
| Fluorine Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Para-fluorine (F-4) | -158 to -160 | Triplet |
| Meta-fluorines (F-3,5) | -135 to -137 | Doublet of doublets |
Carbon-13 (13C) NMR would reveal signals for all eight carbon atoms, with the carbons directly bonded to fluorine displaying characteristic downfield shifts and complex splitting patterns due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound shows several diagnostic absorption bands:
| Functional Group | Wavenumber (cm-1) | Intensity |
|---|---|---|
| N-H stretching | 3300-3500 | Medium |
| Aromatic C-H stretching | ~3100 | Weak |
| Aliphatic C-H stretching | 2900-3000 | Medium |
| C-F stretching | 1000-1400 | Strong |
| Aromatic ring vibrations | 1400-1600 | Variable |
| C-N stretching | 1200-1350 | Medium |
Primary amines typically show two N-H stretching bands in the 3300-3500 cm-1 region, corresponding to symmetric and asymmetric stretching modes.
Mass Spectrometry (MS)
Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum would exhibit:
| Fragment | m/z | Relative Intensity | Fragment Identity |
|---|---|---|---|
| Molecular ion (M+) | 175 | Variable | C8H8F3N |
| M-15 | 160 | High | Loss of methyl group |
| M-28 | 147 | Moderate | Loss of ethylene |
| C7H4F3 | 145 | High | Trifluorobenzyl fragment |
| C7H6F3 | 147 | Moderate | Trifluorotoluene fragment |
| CH3NH | 30 | Low | Methylamine fragment |
The fragmentation pattern is characteristic of benzylamines, with the cleavage of the benzylic C-N bond representing a primary fragmentation pathway.
Crystallographic Analysis and Conformational Studies
While specific crystallographic data for this compound is limited in the literature, its conformational behavior can be inferred from studies of related compounds and theoretical principles.
The crystalline state of this compound would be influenced by several factors:
| Factor | Description | Impact on Crystal Structure |
|---|---|---|
| Fluorine interactions | C-F···H-C, C-F···F-C, C-F···π | Influences molecular packing and orientation |
| Hydrogen bonding | N-H···F, N-H···N potential interactions | Affects intermolecular assembly |
| π-π stacking | Between aromatic rings | Determines layer arrangements |
| Molecular symmetry | C1 point group with no symmetry elements | Influences space group selection |
Conformational analysis reveals several rotatable bonds that define the compound's three-dimensional structure:
- The rotation around the bond connecting the methylene group to the aromatic ring
- The rotation around the C-N bond between the methylene and amine groups
- The rotation of the N-methyl bond
These rotations generate multiple possible conformers with different energies. The preferred conformation likely positions the methylamine group to minimize steric interactions with the aromatic fluorine atoms while optimizing electronic effects.
Computational studies suggest that in the crystal lattice, molecules would arrange to optimize weak intermolecular interactions, particularly those involving the fluorine atoms. The trifluorophenyl group creates a distinctive electronic distribution that influences the molecular dipole moment and consequently affects crystal packing arrangements.
Computational Chemistry Predictions (DFT, Molecular Dynamics)
Computational chemistry methods provide valuable insights into the electronic structure, conformational preferences, and reactivity of this compound.
Density Functional Theory (DFT) Predictions
DFT calculations using appropriate functionals (such as B3LYP or M06-2X) with basis sets like 6-31G(d,p) would predict several key properties:
| Property | Prediction | Significance |
|---|---|---|
| Optimized geometry | Planar aromatic ring with specific side chain orientation | Confirms structural features and preferred conformations |
| Electronic distribution | Electron-deficient aromatic ring | Explains reactivity patterns |
| HOMO-LUMO gap | Approximately 5-6 eV | Indicates chemical stability and potential reactivity |
| Dipole moment | 2-3 Debye directed toward amine group | Influences intermolecular interactions |
| Atomic charges | Partial negative charges on F atoms, partial positive charges on C atoms | Determines electrostatic interaction patterns |
Calculated vibrational frequencies would correspond closely with experimental IR spectra, with characteristic modes for C-F stretching, aromatic ring vibrations, and amine-related motions. Theoretical NMR chemical shifts would provide benchmarks for experimental assignments, particularly valuable for the 19F resonances.
Molecular Dynamics Simulations
Molecular dynamics simulations would explore the dynamic behavior of this compound:
| Simulation Type | Expected Insights | Applications |
|---|---|---|
| Conformational sampling | Accessible conformational space and energy barriers | Understanding molecular flexibility |
| Solvation studies | Solvent-dependent conformational preferences | Predicting behavior in different media |
| Temperature effects | Conformational distributions at various temperatures | Analyzing thermal stability |
| Crystal structure prediction | Possible packing arrangements | Guiding crystallization experiments |
The simulations would likely reveal that the rotation around the bond connecting the methylene group to the aromatic ring has a relatively high energy barrier due to conjugative effects, while rotation around the C-N bond would have a lower barrier.
Additionally, computational methods would predict potential reaction sites and mechanisms. The nitrogen atom would be identified as the primary nucleophilic center, while the electron-deficient aromatic ring might participate in certain nucleophilic aromatic substitution reactions under specific conditions.
Properties
IUPAC Name |
N-methyl-1-(3,4,5-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKFLJLKMQIDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl[(3,4,5-trifluorophenyl)methyl]amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluorophenyl group.
Mechanism of Action
The mechanism by which Methyl[(3,4,5-trifluorophenyl)methyl]amine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluorophenyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Methyl[(3,4,5-trifluorophenyl)methyl]amine and related compounds:
Key Observations :
- Fluorine Substitution : The target compound and the imidazole derivative feature 3,4,5-trifluorophenyl groups, while others (e.g., ) use trifluoromethyl (CF₃) substituents. The electron-withdrawing nature of fluorine influences electronic density and reactivity.
- Heterocycles : The pyridine , imidazole , and thiophene derivatives introduce heterocyclic rings, which can enhance binding to biological targets but may complicate synthesis compared to the simpler benzylamine scaffold.
- Molecular Weight : The target compound has the lowest molecular weight (175.15), favoring better pharmacokinetic properties like absorption, while the imidazole derivative (295.31) offers greater structural complexity for specialized applications.
Reactivity Comparison :
- The target compound’s lack of heterocycles simplifies functionalization at the amine group, making it a versatile intermediate.
- Compounds with pyridine or imidazole rings () may exhibit stronger coordination to metal catalysts, aiding in further derivatization.
Biological Activity
Methyl[(3,4,5-trifluorophenyl)methyl]amine, a compound characterized by the trifluoromethyl substitution on the phenyl ring, has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
- Chemical Formula : C8H8F3N
- Molecular Weight : 179.15 g/mol
- Structural Characteristics : The presence of three fluorine atoms on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound primarily revolves around its interactions with various molecular targets:
- Enzyme Interaction :
- This compound exhibits inhibitory effects on specific enzymes, which can alter metabolic pathways. For instance, it has been shown to inhibit lysosomal phospholipase A2, contributing to conditions like phospholipidosis.
- Receptor Binding :
- This compound interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways related to metabolism and neurobiology. The trifluoromethyl group increases binding affinity to these receptors.
Biological Activity Profile
The biological activities of this compound can be categorized into several areas:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes such as lysosomal phospholipase A2. |
| Receptor Modulation | Interacts with GPCRs affecting cellular signaling pathways. |
| Antimicrobial Activity | Exhibits potential antimicrobial properties against various pathogens. |
| Cytotoxic Effects | Demonstrates cytotoxicity in certain cancer cell lines, suggesting potential anti-cancer properties. |
Case Studies and Research Findings
-
Antimicrobial Studies :
Research has indicated that this compound shows significant antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. -
Cytotoxicity in Cancer Cells :
A study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) reported IC50 values ranging from 10 to 20 µM. This suggests a potential role in cancer therapeutics by targeting specific cellular pathways involved in proliferation. -
Pharmacokinetic Properties :
The trifluoromethyl substitution enhances metabolic stability and bioavailability. Studies indicate that compounds with similar structures have prolonged half-lives in vivo due to reduced metabolic degradation.
Preparation Methods
Reductive Amination of 3,4,5-Trifluorobenzaldehyde Derivatives
One of the most straightforward and commonly used methods to synthesize methyl[(3,4,5-trifluorophenyl)methyl]amine is via reductive amination of the corresponding 3,4,5-trifluorobenzaldehyde with methylamine or methylamine equivalents.
- Mechanism : The aldehyde group of 3,4,5-trifluorobenzaldehyde reacts with methylamine to form an imine intermediate, which is subsequently reduced to the corresponding amine.
- Conditions : The reaction can be carried out under mild conditions using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
- Solvent : Common solvents include ethanol, methanol, or dichloromethane.
- Advantages : This method offers good selectivity and yields, with the possibility of conducting the reaction under solvent-free mechanochemical conditions to enhance environmental friendliness.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Aldehyde substrate | 3,4,5-trifluorobenzaldehyde | Commercially available or synthesized |
| Amine source | Methylamine or methylamine hydrochloride | Used in equimolar or slight excess |
| Reducing agent | Sodium cyanoborohydride or hydrogen | Selective reduction of imine intermediate |
| Solvent | Ethanol, methanol, or solvent-free | Mechanochemical grinding possible |
| Reaction time | 15 min to several hours | Mechanochemical method achieves rapid reaction (15 min) |
| Yield | Good to excellent (typically >80%) | Comparable or superior to traditional methods |
This reductive amination approach is supported by mechanochemical synthesis studies where fluorinated imines were efficiently prepared by grinding equimolar amounts of substrates at room temperature, followed by reduction to amines.
Nucleophilic Substitution on 3,4,5-Trifluorobenzyl Halides
Another preparation route involves nucleophilic substitution of 3,4,5-trifluorobenzyl halides (e.g., bromide or chloride) with methylamine.
- Mechanism : The benzyl halide undergoes nucleophilic attack by methylamine, displacing the halide to form this compound.
- Conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux.
- Additives : Bases like triethylamine may be used to neutralize the generated acid.
- Purification : The product can be purified by salt formation or crystallization.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Substrate | 3,4,5-trifluorobenzyl bromide/chloride | Prepared from corresponding alcohol or aldehyde |
| Nucleophile | Methylamine (aqueous or anhydrous) | Used in excess to drive reaction |
| Solvent | DMF, THF, or mixtures | High boiling point solvents preferred |
| Temperature | Reflux (60–80 °C) | Ensures complete substitution |
| Reaction time | Several hours to overnight | Dependent on substrate reactivity |
| Yield | Moderate to high (60–90%) | Purification by salt formation improves purity |
This method is consistent with general amination strategies described in patent literature and organic synthesis protocols.
Azide Intermediate Reduction Route
A more complex but versatile method involves the synthesis of an azide intermediate followed by reduction to the amine.
- Step 1 : Conversion of 3,4,5-trifluorobenzyl halide or alcohol to the corresponding azide using azidating agents such as sodium azide (NaN3), lithium azide (LiN3), or tetrabutylammonium azide.
- Step 2 : Reduction of the azide to this compound using hydrogenation or Staudinger reaction conditions.
Reaction Conditions and Solvents:
- Azidation is conducted in solvents such as ethers (THF, 1,4-dioxane), esters (ethyl acetate), or chlorinated solvents (dichloromethane).
- Reduction typically uses catalytic hydrogenation over Pd/C or triphenylphosphine in aqueous media.
- Allows for stereochemical control and functional group tolerance.
- Useful for preparing optically active amines if chiral precursors are used.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Azidation | NaN3, LiN3, or TBA azide in THF or DCM | Mild conditions, high azide yield |
| Reduction | H2, Pd/C or PPh3 in aqueous solvent | Clean conversion to amine |
| Yield | High (>80%) | Purification by salt formation possible |
This strategy is outlined in patent processes for related fluorinated amines, emphasizing solvent choice and purification techniques.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield |
|---|---|---|---|
| Reductive Amination | 3,4,5-trifluorobenzaldehyde + methylamine + NaBH3CN | Mild, selective, solvent-free option possible | >80% |
| Nucleophilic Substitution | 3,4,5-trifluorobenzyl halide + methylamine + base | Straightforward, scalable | 60–90% |
| Azide Intermediate Reduction | 3,4,5-trifluorobenzyl azide + catalytic hydrogenation | Versatile, stereocontrol possible | >80% |
| Organometallic Complex Catalysis | Tris(3,4,5-trifluorophenyl)borane + trimethylaluminum | Novel catalytic routes | Research stage |
Q & A
Q. What are the recommended synthetic routes for Methyl[(3,4,5-trifluorophenyl)methyl]amine, and what reaction conditions optimize yield?
The synthesis of fluorinated amines like this compound typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting a trifluoromethylated aryl halide (e.g., 3,4,5-trifluorobenzyl chloride) with methylamine under inert conditions (argon/nitrogen atmosphere) at 60–80°C, using a polar aprotic solvent like DMF or THF .
- Copper-catalyzed coupling : A method used for analogous fluorinated amines involves coupling trifluoromethylated biphenyls with methylamine derivatives in the presence of a Cu(I) catalyst, achieving yields >75% under controlled temperatures (40–60°C) .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Characterization should include:
- NMR spectroscopy : and NMR to verify substituent positions and fluorine integration. For example, NMR peaks for 3,4,5-trifluorophenyl groups appear as distinct triplets between δ -140 to -160 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] = 204.1 for CHFN).
- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with PubChem data for related fluorinated amines .
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a:
- Building block for bioactive molecules : Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in designing kinase inhibitors or GPCR-targeted drugs .
- Precursor for fluorinated ligands : Used in positron emission tomography (PET) tracer development due to fluorine’s favorable nuclear properties .
Case study : Analogous compounds with 3,4,5-trifluorophenyl groups show nanomolar affinity for serotonin receptors .
Advanced Research Questions
Q. How do electronic effects of the 3,4,5-trifluorophenyl group influence reaction kinetics in further functionalization?
The strong electron-withdrawing nature of the trifluoromethyl group:
- Slows electrophilic aromatic substitution : Requires harsher conditions (e.g., HNO/HSO at 80°C) for nitration compared to non-fluorinated analogs .
- Enhances stability in radical reactions : Fluorine’s inductive effect stabilizes intermediates, as seen in free-radical polymerizations of related fluorinated amines .
Experimental tip : Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict reactive sites .
Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?
Common issues and solutions:
- Over-alkylation : Use excess methylamine or low temperatures (0–5°C) to favor mono-alkylation .
- Fluorine displacement : Avoid strong nucleophiles (e.g., hydroxide) in polar solvents; opt for milder bases like triethylamine .
- Byproduct formation : Employ scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted intermediates .
Q. How can computational methods predict the biological activity of this compound analogs?
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., dopamine D receptor). Fluorine atoms often form halogen bonds with backbone carbonyls .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ constants) with IC values for activity prediction .
Validation : Compare computational results with in vitro assays (e.g., radioligand binding assays) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
- Detection limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) for sensitivity down to 1 ng/mL .
Reference : A validated method for similar fluorinated amines achieved >90% recovery in rat plasma .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
